molecular formula C22H20O3 B14662074 2,5-Bis(benzyloxy)-4-methylbenzaldehyde CAS No. 40930-93-6

2,5-Bis(benzyloxy)-4-methylbenzaldehyde

Cat. No.: B14662074
CAS No.: 40930-93-6
M. Wt: 332.4 g/mol
InChI Key: FVAZHRHXOXGHTC-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C21H20O3 It is a derivative of benzaldehyde, featuring two benzyloxy groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dihydroxy-4-methylbenzaldehyde.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(benzyloxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: 2,5-Bis(benzyloxy)-4-methylbenzoic acid.

    Reduction: 2,5-Bis(benzyloxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis(benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The benzyloxy groups may enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(benzyloxy)benzaldehyde: Similar structure but lacks the methyl group.

    2,5-Bis(benzyloxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    2,5-Bis(benzyloxy)-4-methylbenzoic acid: Similar structure with a carboxylic acid group.

Uniqueness

2,5-Bis(benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both benzyloxy groups and a methyl group on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

40930-93-6

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-2,5-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C22H20O3/c1-17-12-22(25-16-19-10-6-3-7-11-19)20(14-23)13-21(17)24-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3

InChI Key

FVAZHRHXOXGHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

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